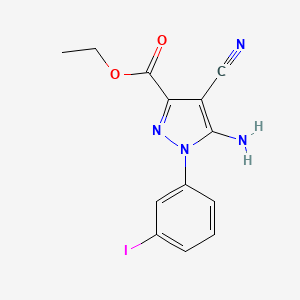

Ethyl 5-amino-4-cyano-1-(3-iodophenyl)pyrazole-3-carboxylate

Beschreibung

Ethyl 5-amino-4-cyano-1-(3-iodophenyl)pyrazole-3-carboxylate (CAS 1150164-66-1) is a pyrazole derivative featuring a 3-iodophenyl substituent at the 1-position of the pyrazole ring. Its molecular formula is C₁₃H₁₀IN₃O₂, with a molecular weight of 382.16 g/mol . This compound is characterized by three key functional groups:

- 4-Cyano: Contributes to electron-withdrawing effects and structural rigidity.

- Ethoxycarbonyl: Provides ester functionality, influencing solubility and reactivity.

The 3-iodophenyl group introduces steric bulk and electron-withdrawing properties, making this compound distinct in applications such as medicinal chemistry and materials science .

Eigenschaften

IUPAC Name |

ethyl 5-amino-4-cyano-1-(3-iodophenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IN4O2/c1-2-20-13(19)11-10(7-15)12(16)18(17-11)9-5-3-4-8(14)6-9/h3-6H,2,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSBKUAZDUMVBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674952 | |

| Record name | Ethyl 5-amino-4-cyano-1-(3-iodophenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150164-66-1 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-amino-4-cyano-1-(3-iodophenyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150164-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-amino-4-cyano-1-(3-iodophenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-amino-4-cyano-1-(3-iodophenyl)pyrazole-3-carboxylate typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-keto ester to form a pyrazolone intermediate.

Substitution reactions: The pyrazolone intermediate is then subjected to various substitution reactions to introduce the amino, cyano, and iodophenyl groups.

Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitro derivatives.

Reduction: Reduction reactions can be used to convert the cyano group to an amine group.

Substitution: The iodophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like sodium hydride or organometallic reagents can facilitate substitution reactions.

Major Products:

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Overview

Ethyl 5-amino-4-cyano-1-(3-iodophenyl)pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Its structure features an ethyl ester group, an amino group, a cyano group, and an iodophenyl group attached to a pyrazole ring. This unique configuration endows the compound with various potential applications in scientific research, particularly in medicinal chemistry and material science.

Medicinal Chemistry

This compound has shown promise in drug development due to its structural properties that allow it to interact with biological targets effectively. The following applications have been explored:

- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. The incorporation of the iodophenyl group may enhance binding affinity to these targets, potentially leading to more effective anticancer agents.

- Anti-inflammatory Properties : Compounds with similar structures have been investigated for their ability to modulate inflammatory pathways. This compound may exhibit similar properties, making it a candidate for further studies in treating inflammatory diseases.

Agricultural Chemistry

The compound's unique chemical structure allows it to be explored as a potential agrochemical. Its derivatives could be developed as:

- Herbicides : The pyrazole framework is known for its herbicidal activity. Modifications of this compound could lead to new formulations that effectively control weed populations while minimizing environmental impact .

Material Science

The properties of this compound can also be utilized in the development of advanced materials:

- Polymer Chemistry : Its ability to undergo various chemical reactions, such as substitution and oxidation, makes it suitable for incorporation into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined several pyrazole derivatives, including compounds structurally related to this compound. The findings suggested that these compounds could inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced cell viability in vitro .

Case Study 2: Anti-inflammatory Effects

Research conducted on pyrazole derivatives indicated their potential as anti-inflammatory agents by inhibiting cyclooxygenase enzymes (COX). The introduction of various substituents, including iodine, was found to significantly enhance their efficacy in reducing inflammation in animal models .

Chemical Properties and Reactions

This compound can undergo several key reactions:

| Reaction Type | Description | Reagents/Conditions |

|---|---|---|

| Oxidation | Conversion of amino groups to nitro derivatives | Potassium permanganate or hydrogen peroxide under acidic conditions |

| Reduction | Reduction of cyano groups to amines | Catalytic hydrogenation using palladium on carbon |

| Substitution | Nucleophilic substitution at the iodophenyl position | Amines or thiols with bases like sodium hydride |

Wirkmechanismus

The mechanism of action of ethyl 5-amino-4-cyano-1-(3-iodophenyl)pyrazole-3-carboxylate would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the iodophenyl group could enhance its binding affinity through halogen bonding interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyrazole Derivatives

The following table summarizes key analogs, their substituents, and properties:

Substituent Effects on Physicochemical Properties

- Cyano groups at the 4-position stabilize the pyrazole ring via conjugation, enhancing thermal stability .

- Electron-Donating Groups (e.g., Methyl, Methoxy) :

Biologische Aktivität

Ethyl 5-amino-4-cyano-1-(3-iodophenyl)pyrazole-3-carboxylate is a heterocyclic compound characterized by its unique molecular structure, which includes an ethyl ester, an amino group, a cyano group, and a 3-iodophenyl moiety attached to a pyrazole ring. Its molecular formula is with a molecular weight of approximately 382.2 g/mol .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a β-keto ester to form a pyrazolone intermediate.

- Substitution Reactions : The pyrazolone intermediate undergoes various substitution reactions to introduce the amino, cyano, and iodophenyl groups.

- Esterification : The final step involves esterification to introduce the ethyl ester group .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the iodophenyl group enhances its binding affinity through halogen bonding interactions, potentially increasing its efficacy in therapeutic applications .

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that pyrazole derivatives, including this compound, may possess antimicrobial properties, making them candidates for further investigation in treating infections .

- Anti-inflammatory Effects : Similar compounds have shown promise as anti-inflammatory agents due to their ability to modulate inflammatory pathways.

Case Studies and Research Findings

- Antimicrobial Studies : In vitro tests have demonstrated that related pyrazole compounds exhibit significant activity against various bacterial strains. For instance, studies have shown that certain pyrazoles can inhibit biofilm formation and reduce bacterial viability at low concentrations (MIC values ranging from 0.49 μg/ml to 31.25 μg/ml) .

- Cytotoxicity Assessments : Research has also focused on evaluating the cytotoxic effects of pyrazole derivatives on cancer cell lines. Initial findings indicate that modifications in the structure can lead to varying degrees of cytotoxicity, suggesting a need for further exploration into structure-activity relationships .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 5-amino-1H-pyrazole-3-carboxylate | Lacks cyano and iodophenyl groups | Moderate antimicrobial activity |

| 4-cyano-1-(3-iodophenyl)pyrazole-3-carboxylate | Lacks amino group | Limited biological data available |

| 5-amino-4-cyano-1-phenylpyrazole-3-carboxylate | Lacks iodine substitution | Antimicrobial activity reported |

The combination of functional groups in this compound contributes to its enhanced reactivity and potential biological activity compared to these similar compounds .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing Ethyl 5-amino-4-cyano-1-(3-iodophenyl)pyrazole-3-carboxylate, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation reactions of iodophenyl precursors with pyrazole intermediates. For purity optimization, recrystallization from ethanol or dimethyl sulfoxide (DMSO) is effective, as demonstrated in similar pyrazole derivatives, avoiding time-consuming column chromatography . Reaction conditions (e.g., solvent choice, temperature, and stoichiometry) should be rigorously controlled to minimize byproducts.

Q. What spectroscopic techniques are used to confirm the structure of this compound?

- Methodological Answer : Structural confirmation requires complementary techniques:

- ¹H/¹³C NMR : To assign proton and carbon environments, particularly distinguishing cyano (-CN), amino (-NH₂), and iodophenyl groups.

- TOF-MS : For exact mass verification (e.g., matching calculated and observed m/z values) .

- IR Spectroscopy : To identify functional groups like C≡N (sharp ~2200 cm⁻¹ peak) and ester carbonyls (~1700 cm⁻¹).

Q. What safety precautions are recommended when handling iodophenyl-containing compounds during synthesis?

- Methodological Answer : Due to potential iodine-related toxicity and photoreactivity:

- Use gloves, lab coats, and eye protection in a fume hood.

- Avoid light exposure to prevent degradation (store in amber glass).

- Follow waste disposal protocols for halogenated compounds, as outlined in safety data sheets for structurally similar iodophenyl derivatives .

Q. What are the key considerations for growing single crystals suitable for X-ray diffraction studies?

- Methodological Answer :

- Solvent Selection : DMSO or ethanol is preferred for slow evaporation, as these solvents promote ordered crystal lattice formation .

- Temperature Control : Ambient or slightly elevated temperatures reduce nucleation rates, favoring larger crystals.

- Concentration : Dilute solutions (~10 mg/mL) minimize disorder and twinning .

Advanced Research Questions

Q. How can SHELX software be utilized in the crystallographic refinement of this compound, especially with potential twinning or high-resolution data?

- Methodological Answer :

- SHELXL : For refining atomic coordinates and thermal parameters. Use the TWIN command to handle twinned data by defining twin laws via the HKLF5 format .

- High-Resolution Data : Leverage anisotropic displacement parameters and restraints for the iodophenyl group to model thermal motion accurately.

- Validation: Cross-check with Mercury CSD for packing similarity and void analysis .

Q. What strategies are effective in resolving contradictions in reported synthetic yields or reaction conditions for similar pyrazole derivatives?

- Methodological Answer :

- Parameter Screening : Systematically vary reaction parameters (e.g., catalyst loading, solvent polarity) using design-of-experiments (DoE) approaches.

- Mechanistic Studies : Employ in situ NMR or LC-MS to track intermediate formation and identify rate-limiting steps .

- Comparative Analysis : Replicate published protocols (e.g., multi-step vs. one-pot syntheses) and analyze discrepancies in purity or yield using statistical tools .

Q. How can computational tools like Mercury CSD aid in analyzing the crystal packing and intermolecular interactions of this compound?

- Methodological Answer :

- Packing Analysis : Use Mercury’s Materials Module to identify π-π stacking (iodophenyl rings) or hydrogen bonds (NH₂···O=C interactions) .

- Void Visualization : Assess solvent-accessible voids to predict stability and hygroscopicity.

- ConQuest Integration : Search the Cambridge Structural Database (CSD) for analogous pyrazole structures to benchmark intermolecular geometries .

Q. What are the challenges in experimental phasing of this compound using SHELX programs, and how can they be mitigated?

- Methodological Answer :

- Heavy Atom Inclusion : The iodine atom provides strong anomalous scattering, facilitating SAD/MAD phasing in SHELXC/D/E pipelines.

- Robustness : SHELXE’s density modification is critical for low-resolution data (<2.5 Å), but iterative cycles may be needed to resolve ambiguities in electron density maps .

- Validation : Cross-validate phases with Phenix Autosol or ARP/wARP to ensure consistency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.